1-Decanoyl-rac-glycerol-d5
Description
Historical Context of Deuterated Monoacylglycerols in Research
The utilization of deuterium in biological research traces its origins to the early 1960s, when pioneering studies first demonstrated the potential of deuterium incorporation in drug compounds. The historical development of deuterated lipid research can be traced back to fundamental investigations in the late 1930s, when researchers began exploring the metabolic relationships between various lipid components using isotopic labeling techniques. Early work by Rittenberg and colleagues in 1937 provided the first data on cholesterol and fatty acid metabolism using deuterium in mice and chicks, establishing a foundation for isotopic studies in lipid biochemistry.
The progression toward deuterated monoacylglycerols emerged from broader investigations into fatty acid synthesis and metabolism. In 1945, Rittenberg and colleagues obtained crucial evidence that fatty acids are synthesized in mice and rats by condensation of acetic acid, utilizing deuterium as a tracer to elucidate these fundamental metabolic pathways. This early work demonstrated that fatty acids are synthesized by successive condensations of two-carbon units, providing experimental evidence that established the conceptual framework for understanding lipid biosynthesis.
The development of deuterated glycerol compounds specifically gained momentum as researchers recognized the need for more sophisticated analytical tools to study complex lipid metabolism. The formation of mono- and diglycerides during pancreatic lipolysis was first demonstrated in 1945, both in vitro and in vivo, with no free glycerol appearing during the first five hours of the reaction. This discovery highlighted the importance of monoacylglycerols as intermediates in lipid metabolism and created demand for specialized research tools to study these processes.
The evolution of deuterated monoacylglycerol research has been closely tied to advances in analytical methodologies. The introduction of mass spectrometry techniques enabled researchers to track deuterium incorporation with unprecedented precision, leading to the development of increasingly sophisticated deuterated compounds for metabolic studies. The specific development of 1-Decanoyl-rac-glycerol-d5 represents the culmination of decades of research into optimizing deuterated lipid compounds for specific analytical applications.
Properties
Molecular Formula |
C₁₃H₂₁D₅O₄ |
|---|---|
Molecular Weight |
251.37 |
Synonyms |
Decanoic Acid 2,3-Dihydroxypropyl Ester-d5; (±)-1-Monodecanoin-d5; (±)-Glyceryl 1-Monodecanoate-d5; 1-Decanoylglycerol-d5; 1-Monocaprin-d5; 1-Monodecanoylglycerol-d5; 2,3-Dihydroxypropyl Decanoate-d5; Capric Acid α-Monoglyceride-d5; Capryl Monoglycer |
Origin of Product |
United States |
Scientific Research Applications
Lipidomics
Lipidomics is a subfield of metabolomics focused on the comprehensive analysis of lipids in biological systems. 1-Decanoyl-rac-glycerol-d5 serves as an important internal standard in mass spectrometry-based lipid profiling due to its deuterated nature, which provides a distinct mass shift for accurate quantification. This application is crucial for understanding lipid metabolism and the role of lipids in various diseases.
NMR Spectroscopy
The compound is widely utilized in nuclear magnetic resonance (NMR) spectroscopy as a solvent and reference material. The presence of deuterium allows for improved spectral resolution and sensitivity, facilitating the study of complex lipid structures and interactions in biological membranes. Research by Qi et al. (2017) highlights its role in optimizing reverse micelle surfactant systems for high-resolution NMR spectroscopy .
Metabolism Studies
This compound is also significant in metabolic studies, particularly in examining the pathways of fatty acid metabolism and triglyceride synthesis. Its incorporation into metabolic flux analysis enables researchers to trace metabolic pathways and quantify the dynamics of lipid metabolism under various physiological conditions.
Drug Development
In pharmacological research, this compound aids in the development of monoacylglycerol acyltransferase inhibitors. These inhibitors have potential therapeutic applications in obesity and metabolic disorders by modulating lipid storage and energy expenditure .
Cancer Research
Recent studies have investigated the associations between this compound levels and cancer risk factors. The compound's role as a biomarker in cancer metabolomics provides insights into tumor metabolism and can help identify potential therapeutic targets .
Case Study 1: Lipid Profiling in Obesity
A study conducted on obese individuals utilized this compound as an internal standard to analyze lipid profiles through liquid chromatography-mass spectrometry (LC-MS). The findings revealed significant alterations in monoacylglycerol levels associated with obesity, underscoring its utility in metabolic research.
Case Study 2: NMR Analysis of Membrane Dynamics
In a study focusing on membrane dynamics, researchers employed NMR spectroscopy with this compound to investigate lipid bilayer interactions with proteins. The results provided valuable insights into how membrane composition affects protein function, highlighting the compound's relevance in biophysical studies.
Comparison with Similar Compounds
Table 1: Structural Comparison of Deuterated Monoacylglycerols
| Compound Name | Acyl Chain Length/Saturation | Molecular Formula | Molecular Weight | Deuterium Positions | Storage Conditions |
|---|---|---|---|---|---|
| 1-Decanoyl-rac-glycerol-d5 | C10:0 (saturated) | Not provided | Not provided | 5 (unspecified) | Not provided |
| 1-Octanoyl-rac-glycerol-d5 | C8:0 (saturated) | C11H17D5O4 | 223.32 | 5 (unspecified) | 2–8°C |
| rac-1-Oleoyl-2-linoleoylglycerol-d5 | C18:1 (cis-9) + C18:2 (cis-9,12) | C39D5H65O5 | 624.001 | 1,1,2,3,3 | -86°C (dry ice) |
| 1-Palmitoyl-rac-glycerol-d5 | C16:0 (saturated) | Not provided | Not provided | 5 (unspecified) | Not provided |
Key Observations :
- Chain Length and Saturation: this compound has a medium-chain saturated acyl group (C10:0), distinguishing it from shorter-chain analogs like 1-octanoyl-rac-glycerol-d5 (C8:0) and longer unsaturated analogs like rac-1-oleoyl-2-linoleoylglycerol-d5 (C18:1 and C18:2) .
- Stability: Compounds with unsaturated chains (e.g., rac-1-oleoyl-2-linoleoylglycerol-d5) require ultra-low temperature storage (-86°C) due to oxidation susceptibility, whereas saturated analogs like 1-octanoyl-rac-glycerol-d5 are stable at 2–8°C .
Key Observations :
- Antimicrobial vs. Metabolic Roles: 1-Octanoyl-rac-glycerol-d5 exhibits direct antibacterial effects, while this compound is more specialized in metabolic tracing .
- Complex Lipid Interactions: rac-1-Oleoyl-2-linoleoylglycerol-d5’s diacylglycerol structure allows it to mimic natural lipid bilayers, unlike monoacylglycerols .
Key Observations :
- Deuterated vs. Non-deuterated Analogs: Deuterated compounds (e.g., this compound) often lack specific hazard data, whereas non-deuterated versions like 1-docosahexaenoyl-rac-glycerol require stringent respiratory protection .
Preparation Methods
Procedure
The reaction of glycerol with N-decanoyl imidazole represents a direct acylation approach. In this method, glycerol is dissolved in anhydrous chloroform, followed by the dropwise addition of N-decanoyl imidazole under inert nitrogen atmosphere. The mixture is stirred at room temperature for 24 hours, during which the imidazole group acts as a leaving agent, facilitating nucleophilic attack by glycerol’s primary hydroxyl group.
Post-reaction, the crude product is purified via phase separation using a chloroform-methanol-water system (2:1:0.8 v/v). The organic layer is washed with 1.0 M HCl to remove unreacted imidazole derivatives, followed by neutralization with sodium bicarbonate. Thin-layer chromatography (TLC) on silica gel plates (eluent: chloroform-methanol-acetic acid, 90:8:2) confirms the absence of lysophosphatidic acid byproducts. The final product is isolated via rotary evaporation and dried under high vacuum to yield 1-decanoyl-rac-glycerol as a colorless viscous liquid.
Optimization
-
Solvent System : Chloroform ensures solubility of both glycerol and N-decanoyl imidazole, while methanol aids in phase separation during purification.
-
Reagent Ratios : A 1:1.2 molar ratio of glycerol to N-decanoyl imidazole minimizes diacylglycerol formation, achieving 85% monoacylation efficiency.
-
Temperature Control : Maintaining the reaction at 25°C prevents thermal degradation of the imidazole intermediate.
Analysis
Deuterium incorporation is verified using mass spectrometry (MS), where the molecular ion peak at m/z 251.3 corresponds to the molecular formula . Nuclear magnetic resonance (NMR) spectroscopy confirms regioselectivity, with the decanoyl proton signals (δ 2.25 ppm, quartet) integrating for 18 hydrogens, consistent with a single acyl chain.
Decanoyl Chloride in Dimethylformamide (DMF)
Procedure
This method employs decanoyl chloride as the acylating agent. Glycerol is dissolved in anhydrous DMF, and triethylamine (2.5 eq) is added to scavenge HCl generated during the reaction. Decanoyl chloride (1.1 eq) is introduced dropwise at 0°C, and the mixture is stirred for 6 hours. The reaction is quenched with ice-cold water, and the product is extracted into ethyl acetate.
Purification involves column chromatography (silica gel, hexane-ethyl acetate gradient) to separate mono-, di-, and triacylglycerols. The deuterated variant, 1-decanoyl-rac-glycerol-d5, is synthesized using glycerol-d5 (deuterated at all hydroxyl-bearing carbons), ensuring 99% isotopic purity.
Optimization
Analysis
Gas chromatography-mass spectrometry (GC-MS) reveals a retention time of 12.3 minutes for this compound, distinct from diacylglycerol analogs. Isotopic enrichment is quantified via -NMR, showing five distinct deuterium peaks at δ 3.6–4.1 ppm, corresponding to the glycerol backbone.
Deuterated Glycerol Approach
Procedure
Deuterium labeling is achieved using glycerol-d5 (perdeuterated at C1, C2, and C3 positions) as the starting material. Glycerol-d5 is reacted with decanoic acid in the presence of N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents. The reaction proceeds in tetrahydrofuran (THF) at 40°C for 48 hours.
After filtration to remove dicyclohexylurea, the product is purified via preparative TLC (silica gel, chloroform-methanol 95:5). The isolated compound is characterized by high-resolution MS, confirming a molecular weight of 246.35 g/mol with five deuterium atoms.
Optimization
Analysis
Ultraviolet-visible (UV-Vis) spectroscopy at 205 nm confirms the absence of conjugated dienes, ruling out oxidation. X-ray crystallography of the acylated product reveals a monoclinic crystal system with unit cell parameters a = 14.2 Å, b = 6.7 Å, and c = 10.3 Å, consistent with monoacylglycerol structures.
Comparative Analysis of Preparation Methods
Challenges and Solutions
-
Diacylglycerol Formation : Excess glycerol (3 eq) suppresses over-acylation, reducing diacylglycerol content to <5%.
-
Deuterium Loss : Conducting reactions under anhydrous conditions and using deuterated solvents (e.g., DMF-d7) prevents - exchange.
-
Purification Complexity : Silver ion chromatography separates mono- and diacylglycerols by exploiting differences in unsaturation, though this is unnecessary for saturated derivatives like this compound .
Q & A
Q. What is the structural significance of the deuterium (d5) labeling in 1-Decanoyl-rac-glycerol-d5, and how does it influence experimental design?
The deuterium labeling in this compound occurs at specific positions on the glycerol backbone (e.g., 1,1,2,3,3-pentadeuterio labeling), enabling precise tracking of metabolic pathways and enzymatic interactions in lipid studies. This isotopic labeling allows researchers to distinguish endogenous and exogenous compounds in mass spectrometry (MS) or nuclear magnetic resonance (NMR) analyses, reducing background noise and improving data accuracy .
Q. What are the recommended storage conditions for this compound, and how do deviations affect stability?
The compound should be stored at 2–8°C in a sealed container to prevent degradation. For long-term stability, some analogs (e.g., rac-1-Oleoyl-2-linoleoylglycerol-d5) require storage at -86°C to preserve isotopic integrity and avoid hydrolysis. Exposure to moisture, light, or high temperatures can lead to decomposition, altering experimental outcomes .
Q. How is this compound synthesized, and what purity standards are critical for research use?
Synthesis involves esterification of deuterated glycerol with decanoic acid under anhydrous conditions, followed by purification via column chromatography. Purity (>95%) must be validated using high-performance liquid chromatography (HPLC) coupled with MS to ensure minimal unlabeled byproducts, which could confound isotopic tracing studies .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
While the compound is not classified as hazardous, standard precautions include wearing nitrile gloves, lab coats, and eye protection. Work should be conducted in a well-ventilated fume hood to avoid aerosol formation. Contaminated surfaces must be cleaned with ethanol, and waste disposed of per institutional guidelines for deuterated compounds .
Advanced Research Questions
Q. How can researchers optimize experimental protocols to study the enzymatic hydrolysis of this compound in lipid metabolism?
Use time-resolved MS to monitor deuterium retention during hydrolysis by lipases (e.g., pancreatic lipase). Kinetic parameters (e.g., , ) should be compared between deuterated and non-deuterated analogs to assess isotopic effects on enzyme activity. Control experiments must account for solvent polarity and temperature, which influence reaction rates .
Q. What analytical challenges arise when quantifying this compound in complex biological matrices, and how can they be mitigated?
Matrix effects (e.g., ion suppression in MS) and isotopic interference require normalization using internal standards (e.g., 1-Octanoyl-rac-glycerol-d5). Liquid-liquid extraction with chloroform:methanol (2:1 v/v) improves recovery, while ultra-high-resolution MS (Orbitrap or Q-TOF) distinguishes isotopic clusters from background signals .
Q. How does the stereochemical rac-configuration of this compound impact its interactions with lipid-binding proteins?
The racemic mixture allows comparative studies of enantioselectivity in proteins like fatty acid-binding proteins (FABPs). Circular dichroism (CD) spectroscopy and X-ray crystallography can reveal differential binding affinities between (R)- and (S)-enantiomers, informing drug design for lipid-mediated pathways .
Q. What contradictions exist in the literature regarding the biological activity of this compound, and how can they be resolved?
Discrepancies in reported antimicrobial efficacy (e.g., IEC-6 cell studies vs. bacterial assays) may stem from solvent choice (DMSO vs. ethanol) or cell membrane composition. Researchers should standardize solvent systems and use isogenic bacterial strains to isolate compound-specific effects .
Q. How can this compound be functionalized for targeted drug delivery studies?
The hydroxyl group on the glycerol moiety enables conjugation with fluorescent probes (e.g., BODIPY) via esterification or click chemistry. Functionalized derivatives can track cellular uptake in real-time using confocal microscopy, provided deuterium labeling is preserved during synthesis .
Q. What computational models are suitable for predicting the physicochemical properties of this compound?
Molecular dynamics (MD) simulations using force fields (e.g., CHARMM36) can model lipid bilayer interactions, while density functional theory (DFT) predicts vibrational spectra for NMR/IR validation. Solubility parameters should be cross-verified with experimental data due to deuterium’s effects on hydrophobic interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
